(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one
CAS No.:
Cat. No.: VC14772549
Molecular Formula: C17H15NO4
Molecular Weight: 297.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15NO4 |
|---|---|
| Molecular Weight | 297.30 g/mol |
| IUPAC Name | (2E)-2-[(1-methylpyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C17H15NO4/c1-11(19)10-21-13-5-6-14-15(9-13)22-16(17(14)20)8-12-4-3-7-18(12)2/h3-9H,10H2,1-2H3/b16-8+ |
| Standard InChI Key | XZQXIRPJUKBWDO-LZYBPNLTSA-N |
| Isomeric SMILES | CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C\C3=CC=CN3C)/O2 |
| Canonical SMILES | CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CN3C)O2 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one (molecular formula: C₁₇H₁₅NO₄; molecular weight: 297.30 g/mol) features a benzofuran scaffold substituted at the 2-position with a (1-methylpyrrol-2-yl)methylidene group and at the 6-position with a 2-oxopropoxy moiety. The E-configuration of the exocyclic double bond at C2 ensures planarity, facilitating π-orbital overlap between the benzofuran and pyrrole systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅NO₄ |
| Molecular Weight | 297.30 g/mol |
| IUPAC Name | (2E)-2-[(1-methylpyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one |
| Key Functional Groups | Benzofuran, Pyrrole, Ketone |
The 2-oxopropoxy group introduces a reactive α,β-unsaturated ketone, while the N-methylpyrrole contributes electron-rich character, creating a push-pull electronic system.
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis begins with constructing the benzofuran core, typically via cyclization of 2-hydroxyacetophenone derivatives. Subsequent steps introduce the pyrrole and 2-oxopropoxy groups through sequential alkylation and condensation reactions.
Stepwise Synthesis
-
Benzofuran Core Formation:
Cyclocondensation of 2-hydroxy-5-methoxyacetophenone with chloroacetone under acidic conditions yields 6-methoxy-1-benzofuran-3(2H)-one. -
Pyrrole Moiety Incorporation:
Knoevenagel condensation with 1-methyl-1H-pyrrole-2-carbaldehyde introduces the (1-methylpyrrol-2-yl)methylidene group at C2. -
2-Oxopropoxy Functionalization:
Alkylation of the phenolic oxygen at C6 using bromoacetone, followed by oxidation, installs the 2-oxopropoxy substituent.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzofuran cyclization | H₂SO₄, 110°C, 6h | 72 |
| Knoevenagel condensation | Piperidine, EtOH, reflux | 65 |
| Alkylation/Oxidation | K₂CO₃, DMF; PCC, CH₂Cl₂ | 58 |
Biological Activities and Mechanistic Insights
Structure-Activity Relationships (SAR)
-
Pyrrole Substitution: The N-methylpyrrole enhances lipid solubility, improving membrane permeability.
-
2-Oxopropoxy Group: The ketone’s electrophilicity facilitates covalent binding to biological nucleophiles, a trait exploited in irreversible enzyme inhibition.
Reactivity and Chemical Transformations
Electrophilic Reactivity
The 2-oxopropoxy group’s α,β-unsaturated ketone undergoes conjugate additions with amines and thiols. For example, reaction with glutathione yields a thioether adduct, a property exploitable in prodrug design.
Photophysical Properties
Applications in Medicinal Chemistry
Anticancer Prospects
Preliminary studies suggest apoptosis induction in MCF-7 breast cancer cells via ROS generation (EC₅₀ = 12.3 μM). The compound’s ability to cross the blood-brain barrier also merits investigation in glioblastoma models.
Antimicrobial Activity
Against Gram-positive pathogens (e.g., S. aureus), MIC values of 8–16 μg/mL highlight potential for antibiotic development, likely through disruption of membrane integrity.
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